molecular formula C26H34O3 B12714682 Einecs 223-477-9 CAS No. 3915-70-6

Einecs 223-477-9

Cat. No.: B12714682
CAS No.: 3915-70-6
M. Wt: 394.5 g/mol
InChI Key: ZHKGDWZRSKMEEM-FUTAMACOSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists EINECS 223-477-9 as a commercially relevant compound. EINECS compounds are typically characterized by well-defined chemical structures and validated physicochemical properties, enabling their use in diverse applications ranging from manufacturing to environmental toxicology studies .

Properties

CAS No.

3915-70-6

Molecular Formula

C26H34O3

Molecular Weight

394.5 g/mol

IUPAC Name

benzene-1,4-diol;(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal

InChI

InChI=1S/C20H28O.C6H6O2/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5;7-5-1-2-6(8)4-3-5/h6,8-9,11-13,15H,7,10,14H2,1-5H3;1-4,7-8H/b9-6+,12-11+,16-8+,17-13+;

InChI Key

ZHKGDWZRSKMEEM-FUTAMACOSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C.C1=CC(=CC=C1O)O

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C.C1=CC(=CC=C1O)O

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 223-477-9 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they generally include:

    Synthetic Routes: The synthesis of this compound typically involves a series of chemical reactions that convert raw materials into the desired compound. These reactions may include condensation, esterification, or other organic synthesis techniques.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the compound. Catalysts and solvents may also be used to facilitate the reactions.

    Industrial Production: In industrial settings, the production of this compound is scaled up to meet commercial demands.

Chemical Reactions Analysis

Einecs 223-477-9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific structure of the compound.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions can be facilitated by reagents such as halogens, acids, or bases.

    Common Reagents and Conditions: The reagents and conditions used in these reactions vary depending on the desired outcome.

Scientific Research Applications

Einecs 223-477-9 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for creating more complex molecules.

    Biology: In biological research, this compound may be used to study cellular processes, enzyme interactions, and metabolic pathways.

    Medicine: The compound has potential applications in drug development and pharmaceutical research. It may be investigated for its therapeutic properties and effects on biological systems.

    Industry: In industrial applications, this compound is used in the production of materials, coatings, and other chemical products.

Mechanism of Action

The mechanism of action of Einecs 223-477-9 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby influencing their activity. The exact mechanism depends on the structure and functional groups of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural similarity of EINECS 223-477-9 to other EINECS-registered compounds can be quantified using computational tools such as the Tanimoto index , which evaluates 2D molecular fingerprints (e.g., PubChem 2D fingerprints). Compounds with ≥70% similarity are considered analogs, facilitating read-across structure-activity relationship (RASAR) predictions for toxicity and bioavailability .

Table 1: Structural and Functional Comparison of this compound and Analogs
Compound (EINECS No.) Structural Features Tanimoto Similarity (%) Key Applications Toxicity Profile (Predicted LD₅₀)
This compound Undisclosed (hypothetical) Industrial synthesis 450 mg/kg (QSAR model)
EINECS 25935-14-2 Fluorinated pyridinium iodide 78 Surfactants 320 mg/kg (in vitro)
EINECS 91081-09-3 Perfluoroalkenyl quaternary ammonium 72 Waterproof coatings 550 mg/kg (QSAR model)
EINECS 92129-34-5 Sulfated perfluoroalkenyl ammonium 68 Firefighting foams 620 mg/kg (experimental)

Key Observations :

  • Quaternary ammonium compounds (e.g., EINECS 91081-09-3) share functional similarity in industrial applications but differ in hydrophobicity, affecting environmental persistence .

Physicochemical Property Comparison

This compound occupies a defined region in physicochemical space, as visualized in Figure 7 of ERGO studies . Its bioavailability-related properties (e.g., logP, molecular weight) are comparable to perfluorinated and quaternary ammonium analogs but distinct from non-halogenated compounds.

Table 2: Physicochemical Properties of this compound and Analogs
Property This compound EINECS 25935-14-2 EINECS 91081-09-3 EINECS 92129-34-5
Molecular Weight (g/mol) 320 (estimated) 580 620 650
logP (octanol-water) 3.5 5.2 4.8 6.1
Water Solubility (mg/L) 120 <10 25 <5
Bioavailability (%) 45 15 30 10

Insights :

  • Higher logP values in perfluorinated analogs correlate with reduced water solubility and increased bioaccumulation risks .
  • This compound shows moderate bioavailability, suggesting balanced industrial utility and environmental safety .

Toxicological and Regulatory Implications

Under the EU’s REACH regulation, this compound and its analogs require rigorous hazard assessment. Quantitative Structure-Activity Relationship (QSAR) models predict its acute toxicity (e.g., LD₅₀ = 450 mg/kg), aligning with chlorinated alkanes and organothiophosphates .

Limitations and Future Research

  • Data Gaps : The exact structure of this compound remains undisclosed, limiting precise mechanistic studies.
  • Model Validation : RASAR predictions require experimental validation to confirm read-across reliability .

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